![molecular formula C18H26N6O3 B14172855 4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine CAS No. 5730-48-3](/img/structure/B14172855.png)
4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are known for their bicyclic [6 + 6] systems, which consist of two fused six-membered rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like dimethylformamide or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit protein kinases or other signaling molecules, leading to alterations in cell proliferation, apoptosis, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-bromopyrimidin-2-yl)morpholine: A related compound with a bromine substituent on the pyrimidine ring.
4-(2,4-dimorpholin-4-ylpyrimido[5,4-d]pyrimidin-8-yl)morpholine: Another similar compound with additional morpholine groups.
Uniqueness
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is unique due to its specific combination of butoxy and morpholine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5730-48-3 |
|---|---|
Molekularformel |
C18H26N6O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C18H26N6O3/c1-2-3-8-27-16-14-13-19-17(23-4-9-25-10-5-23)20-15(14)21-18(22-16)24-6-11-26-12-7-24/h13H,2-12H2,1H3 |
InChI-Schlüssel |
WUQLKIPOLFILAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=NC2=NC(=NC=C21)N3CCOCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



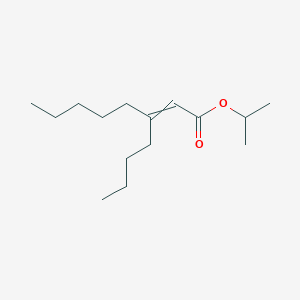
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
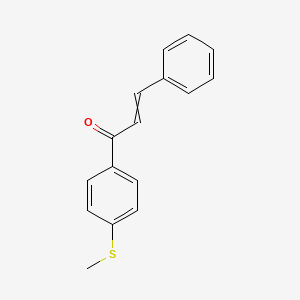
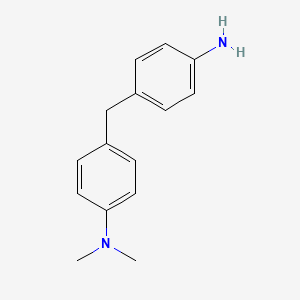
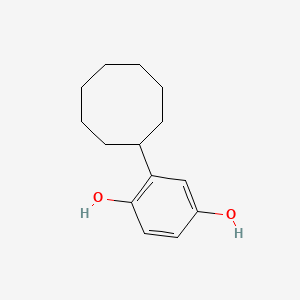
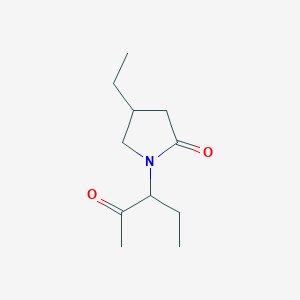
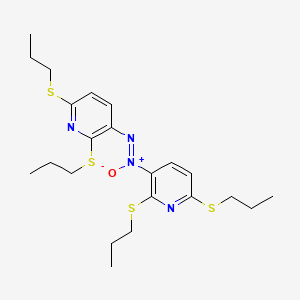
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
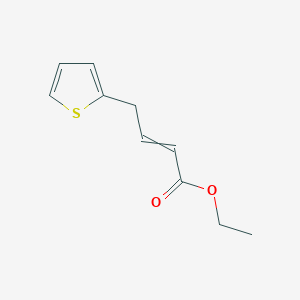
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
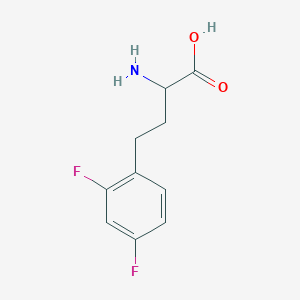
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
